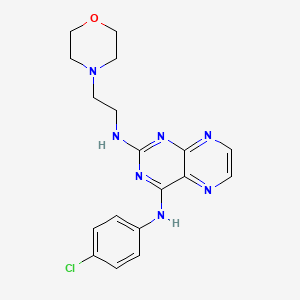
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with a suitable pteridine precursor, followed by the introduction of the morpholinoethyl group through nucleophilic substitution. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
N4-(4-chlorophenyl)pteridine-2,4-diamine: Lacks the morpholinoethyl group but shares the pteridine core and chlorophenyl substituent.
N2-(2-morpholinoethyl)pteridine-2,4-diamine: Lacks the chlorophenyl group but contains the morpholinoethyl substituent.
Uniqueness
N4-(4-chlorophenyl)-N2-(2-morpholinoethyl)pteridine-2,4-diamine is unique due to the presence of both the chlorophenyl and morpholinoethyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable candidate for further research and development.
特性
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-morpholin-4-ylethyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN7O/c19-13-1-3-14(4-2-13)23-17-15-16(21-6-5-20-15)24-18(25-17)22-7-8-26-9-11-27-12-10-26/h1-6H,7-12H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUOLFWSFOQVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)
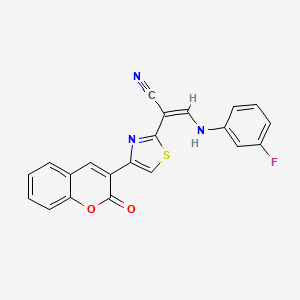
![(2-Ethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2493605.png)
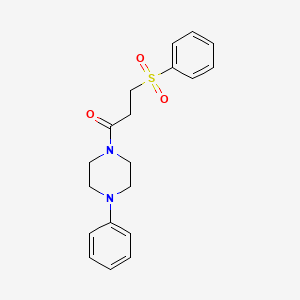
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)
![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
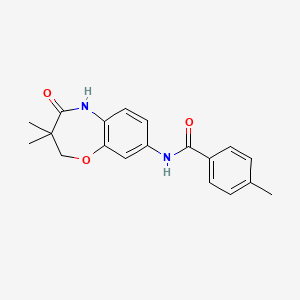
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)
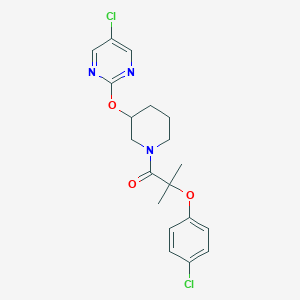
![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
